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Compound of Interest

Compound Name: BPR1K871

Cat. No.: B15579909

For researchers, scientists, and drug development professionals, understanding the selectivity
profile of a kinase inhibitor is paramount for assessing its therapeutic potential and predicting
potential off-target effects. This guide provides an objective comparison of the cross-reactivity
of BPR1K871 with other kinases, supported by experimental data.

BPR1K871 has been identified as a potent, multi-kinase inhibitor with primary activity against
FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][2] Its efficacy
has been demonstrated in preclinical models of acute myeloid leukemia (AML) and solid
tumors.[1][3] This guide delves into the broader kinase selectivity of BPR1K871, presenting a
comprehensive overview of its interactions across the human kinome.

Kinase Inhibition Profile of BPR1K871

The cross-reactivity of BPR1K871 was extensively profiled using the KINOMEScan™
technology, a competitive binding assay that quantitatively measures the interaction of a
compound with a large panel of kinases. In a comprehensive screen against 395 non-mutant
kinases, BPR1K871 demonstrated a multi-targeted profile, inhibiting 77 kinases by more than
65% at a concentration of 1000 nM.[1][2]

The primary targets were potently inhibited, with IC50 values of 19 nM for FLT3, 22 nM for
AURKA, and 13 nM for AURKB.[1][2] The KINOMEScan results at 1000 nM showed profound
inhibition of these primary targets, with control values of 0.2% for FLT3, 0% for AURKA, and
0.2% for AURKB, indicating very strong binding.[1][3]
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Beyond its primary targets, BPR1K871 exhibited significant activity against a range of other
kinases, including clinically relevant mutants of ABL1, KIT, and RET.[1][3][4] This broad-
spectrum activity suggests its potential therapeutic application across various cancer types
driven by these kinases.

Comparative Kinase Inhibition Data

The following table summarizes the inhibitory activity of BPR1K871 against a selection of
kinases from the KINOMEScan panel. The data is presented as "% of Control,” where a lower
percentage indicates stronger binding of BPR1K871 to the kinase.
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Kinase Target

% of Control @ 1000 nM

Kinase Family

Primary Targets

AURKA 0 Serine/Threonine Kinase
AURKB 0.2 Serine/Threonine Kinase
FLT3 0.2 Tyrosine Kinase

AURKC 3.3 Serine/Threonine Kinase
Significant Off-Target

Interactions (<10% of Control)

ABL1 (T315I mutant) <44 Tyrosine Kinase

ABL1 (Q252H mutant) <44 Tyrosine Kinase

ABL1 (H396P mutant) <44 Tyrosine Kinase

KIT (L576P mutant) <4.0 Tyrosine Kinase

KIT (V559D mutant) <4.0 Tyrosine Kinase

RET (V804M mutant) <0.5 Tyrosine Kinase

RET (M918T mutant) <05 Tyrosine Kinase

RET (V804L mutant) <0.5 Tyrosine Kinase

FLT1 - Tyrosine Kinase
AXL - Tyrosine Kinase
BRAF - Serine/Threonine Kinase
CHEK2 - Serine/Threonine Kinase
CSF1R - Tyrosine Kinase
DDR - Tyrosine Kinase
PDGFR - Tyrosine Kinase
PLK4 - Serine/Threonine Kinase
TRKA - Tyrosine Kinase
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VEGFR2 - Tyrosine Kinase

Other Notable Interactions

FLT3 (ITD mutant) <52 Tyrosine Kinase
FLT3 (D835H mutant) <52 Tyrosine Kinase
FLT3 (D835Y mutant) <52 Tyrosine Kinase

Note: A comprehensive list of all 395 kinases and their corresponding inhibition values can be
found in the supplementary materials of the original publication by Hsu et al., 2016 in
Oncotarget.[1]

Experimental Protocols

The kinase selectivity of BPR1K871 was determined using the KINOMEScan™ platform
(DiscoverX).[1][3]

KINOMEScan™ Competitive Binding Assay

Principle: This assay measures the ability of a test compound to compete with an immobilized,
active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured
on a solid support is quantified via qPCR of the DNA tag. A lower amount of captured kinase in
the presence of the test compound indicates a stronger binding interaction.[5][6][7]

Methodology:

Assay Components: The three main components are the DNA-tagged kinase, an
immobilized ligand, and the test compound (BPR1K871).[5][7]

o Competition: BPR1K871 was added to a solution containing the DNA-tagged kinase. This
mixture was then applied to a solid support matrix coupled with the immobilized ligand.

 Incubation: The components were allowed to incubate, during which BPR1K871 and the
immobilized ligand competed for binding to the kinase's active site.

e Washing: Unbound components were washed away.
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o Elution and Quantification: The kinase bound to the solid support was eluted, and the
amount of the associated DNA tag was quantified using qPCR.

o Data Analysis: The results are reported as a percentage of the DMSO control, where 100%
represents no inhibition and 0% represents complete inhibition.

Visualizing BPR1K871's Kinase Selectivity

The following diagrams illustrate the multi-targeted nature of BPR1K871, highlighting its
primary targets and key off-target interactions.
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Caption: Primary kinase targets of BPR1K871 and their respective IC50 values.
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Caption: BPR1K871's inhibition of primary and significant off-target kinases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15579909#cross-reactivity-of-bpr1k871-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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